Orthoboric acid, lead(2+) salt

Description

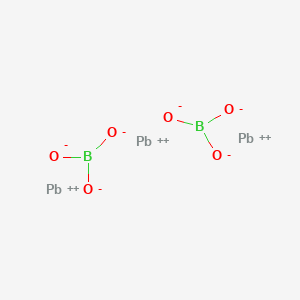

Chemical Identity: Orthoboric acid, lead(2+) salt (CAS No. 35498-15-8) is an inorganic compound formed by the reaction of orthoboric acid (H₃BO₃) with lead(II) cations. Synonyms include lead orthoborate, lead(II) boric acid salt, and lead diborate. Its general formula is PbₓB(OH)₃, though its exact stoichiometry may vary depending on synthesis conditions .

Properties

CAS No. |

35498-15-8 |

|---|---|

Molecular Formula |

B2O6Pb3 |

Molecular Weight |

739 g/mol |

IUPAC Name |

lead(2+);diborate |

InChI |

InChI=1S/2BO3.3Pb/c2*2-1(3)4;;;/q2*-3;3*+2 |

InChI Key |

XHBRTROQSUURDJ-UHFFFAOYSA-N |

SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Pb+2].[Pb+2].[Pb+2] |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Pb+2].[Pb+2].[Pb+2] |

Other CAS No. |

35498-15-8 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Chemical Reactions Analysis

Borax Method

Reacts lead acetate with sodium tetraborate decahydrate under controlled conditions :

Conditions :

-

Temperature: ~49°C

-

Process: Gradual addition of lead acetate to borax solution with vigorous stirring.

-

Post-reaction steps include dilution, rinsing, and drying at 80°C .

Boric Acid Method

Involves sequential reactions starting with lead oxide and nitric acid :

-

Lead nitrate formation :

-

Precipitation of lead hydroxide :

-

Reaction with boric acid :

Aqueous Behavior and Equilibria

In aqueous solutions, lead borate participates in pH-dependent equilibria typical of borate systems :

| pH Range | Dominant Species | Key Reaction |

|---|---|---|

| 6.8–8.0 | Triborate(1−), Pentaborate(1−) | |

| >9.0 | Tetrahydroxyborate(1−) | |

Lead borate’s Lewis acidity facilitates these equilibria, with polymeric boron oxyanions forming at neutral to alkaline pH .

Reactivity with Acids and Bases

-

Acid treatment : Decomposes in strong acids (e.g., HCl) to release boric acid and lead chloride :

-

Alkali exposure : Forms soluble plumbites in highly basic conditions, destabilizing the borate matrix .

Structural and Formula Variability

The compound’s stoichiometry varies depending on synthesis conditions:

| Method | Formula | Key Features |

|---|---|---|

| Borax method | PbO·B₂O₃·H₂O | Hydrated form, crystalline structure |

| Boric acid method | Pb₃(BO₃)₂ | Anhydrous form, higher lead content |

Stability and Decomposition

Comparison with Similar Compounds

Comparison with Similar Lead Compounds

Structural and Functional Analogues

Lead Chromate (PbCrO₄)

- Structure : Contains chromate (CrO₄²⁻) anions, forming ionic crystals.

- Applications : Widely used as a yellow pigment (C.I. Pigment Yellow 34) in paints and coatings .

- Toxicity: Highly carcinogenic (H350) and toxic to aquatic life (H410). Unlike lead orthoborate, it poses significant inhalation risks due to its use in aerosols .

Lead Acetate (Pb(C₂H₃O₂)₂)

- Structure : Comprises acetate anions (CH₃COO⁻) coordinated to Pb²⁺.

- Applications: Historically used in hair dyes and as a sugar substitute (now banned).

- Toxicity : Acute toxicity (H302, H332) and reproductive hazards (H360Df) align with lead orthoborate, but its higher solubility increases bioavailability and environmental mobility .

Lead Carbonate (PbCO₃)

Comparison Table: Key Properties and Hazards

Mechanistic and Environmental Differences

- Solubility : Lead orthoborate likely exhibits low solubility due to the weak acidity of boric acid (pKa ~9.24), reducing its environmental mobility compared to highly soluble lead acetate or moderately soluble lead carbonate .

- Environmental Fate : Lead chromate and acetate are more prone to leaching into water systems, whereas lead orthoborate may persist in soils or sediments due to borate complexation .

- Regulatory Status: All listed compounds are restricted under REACH and OSHA standards due to lead content. However, lead chromate faces additional scrutiny for carcinogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.